2-Chloro-3-oxopentyl acetate

Catalog No.
S663453
CAS No.
13051-49-5
M.F
C7H11ClO3
M. Wt
178.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-oxopentyl acetate

CAS Number

13051-49-5

Product Name

2-Chloro-3-oxopentyl acetate

IUPAC Name

(3-chloro-4-oxopentyl) acetate

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

InChI

InChI=1S/C7H11ClO3/c1-5(9)7(8)3-4-11-6(2)10/h7H,3-4H2,1-2H3

InChI Key

LQKQGYIKTRJVJF-UHFFFAOYSA-N

SMILES

CC(=O)C(CCOC(=O)C)Cl

Synonyms

3-Chloro-5-acetoxy-2-pentanone; 3-Chloro-4-oxopentyl Acetate; 3-Chloro-3-acetopropyl Acetate; 3-Chloro-5-hydroxy-2-pentanone Acetate;

Canonical SMILES

CC(=O)C(CCOC(=O)C)Cl

2-Chloro-3-oxopentyl acetate is an organic compound with the molecular formula C₇H₁₁ClO₃ and a molar mass of 178.61 g/mol. This compound features a chloroacetyl group, which contributes to its reactivity and potential applications in various chemical processes. It is characterized by a density of 1.141 g/cm³ and a boiling point of 233°C. The presence of chlorine and carbonyl functional groups makes this compound particularly interesting for synthetic organic chemistry and medicinal chemistry applications .

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, 2-chloro-3-oxopentyl acetate can hydrolyze to form corresponding acids and alcohols.
  • Decarboxylation: Under specific conditions, it may undergo decarboxylation, particularly when used as an intermediate in synthetic pathways .

Several methods have been explored for synthesizing 2-chloro-3-oxopentyl acetate:

  • Chlorination of Acetyl Compounds: Chlorination reactions can be conducted under controlled conditions to introduce the chloro group.
  • Continuous Flow Synthesis: Recent advancements have shown that continuous flow techniques can significantly reduce reaction times and improve yields for similar compounds, suggesting potential applicability for 2-chloro-3-oxopentyl acetate synthesis .
  • Vilsmeier-Haack Reaction: This method involves using Vilsmeier-Haack reagents for the introduction of functional groups into aromatic systems, which could be adapted for synthesizing derivatives of 2-chloro-3-oxopentyl acetate .

2-Chloro-3-oxopentyl acetate has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Agricultural Chemicals: Its derivatives may be useful in developing agrochemicals with specific biological activities.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups .

Interaction studies involving 2-chloro-3-oxopentyl acetate are crucial for understanding its behavior in biological systems and its potential toxicity. Research typically focuses on:

  • Reactivity with Biological Molecules: Investigating how the compound interacts with proteins, enzymes, and nucleic acids.
  • Toxicological Assessments: Evaluating its safety profile and potential adverse effects when used in formulations or products.

These studies help identify safe usage levels and potential therapeutic benefits while minimizing risks associated with exposure .

Several compounds share structural similarities with 2-chloro-3-oxopentyl acetate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-Chloro-4-oxopentyl acetateC₇H₁₁ClO₃Similar structure; different position of chlorine
ChloroacetoneC₃H₇ClOCommonly used solvent; less complex
Acetyl chlorideC₂H₃ClOHighly reactive; used in acylation reactions

The uniqueness of 2-chloro-3-oxopentyl acetate lies in its specific arrangement of functional groups that allow for diverse chemical transformations while maintaining stability under various conditions .

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13051-49-5

Dates

Modify: 2023-08-15

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